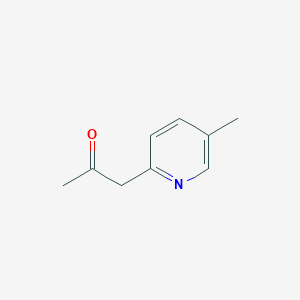
Ethyl 2-(3-methoxyphenoxy)acetate
Übersicht
Beschreibung
Ethyl 2-(3-methoxyphenoxy)acetate is a chemical compound with the molecular formula C11H14O4 . It is an important intermediate in the synthesis of biologically active heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-methoxyphenoxy)acetate consists of an ester group oriented with respect to the benzene ring . The molecular weight is 210.23 g/mol .Physical And Chemical Properties Analysis
Ethyl 2-(3-methoxyphenoxy)acetate has a molecular weight of 210.23 g/mol . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Catalyzed Domino Annulation for Synthesis of Substituted Thienothiopyrans : A study demonstrated the use of L-proline-catalyzed three-component reactions involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate for the regio- and diastereoselective synthesis of thieno[3,2-c]thiopyran derivatives. This process signifies the compound's utility in facilitating complex organic transformations through domino sequences, suggesting potential applications in synthetic chemistry (Indumathi & Perumal, 2010).
Biological Activities
Inhibition of Learning and Memory Impairment : Ethyl 2-(3-methoxyphenoxy)acetate derivatives were synthesized to assess their effects on learning and memory in mice. The findings suggest potential therapeutic applications for cognitive impairments, showcasing the compound's relevance in medicinal chemistry (Jiang Jing-ai, 2006).
Environmental and Material Sciences
Monitoring Wood Smoke Exposure : Research into methoxyphenols, structurally related to Ethyl 2-(3-methoxyphenoxy)acetate, involved developing a urinary assay for biological monitoring of wood smoke exposure. This study illustrates the compound's potential in environmental health research (Dills, Zhu, & Kalman, 2001).
Antioxidant and Antimicrobial Activities
Antioxidant and Antimicrobial Properties of Avocado Extracts : A study evaluating extracts from different parts of the avocado plant, using solvents like ethyl acetate, revealed significant antioxidant and antimicrobial activities. This reflects the potential for Ethyl 2-(3-methoxyphenoxy)acetate and its analogs in food preservation and health applications (Rodríguez-Carpena, Morcuende, Andrade, Kylli, & Estévez, 2011).
Chemical Characterization and Analysis
Characterization of Phenolic Constituents : The ethyl acetate fraction from Rhus verniciflua Stokes was analyzed for its phenolic content and antioxidant capacity. Such studies underline the importance of Ethyl 2-(3-methoxyphenoxy)acetate and related compounds in analytical chemistry for identifying bioactive compounds with health benefits (Chen, Wang, Zhou, Tao, Ye, & Li, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(3-methoxyphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-6-4-5-9(7-10)13-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCXMLIHLKQOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615230 | |
| Record name | Ethyl (3-methoxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methoxyphenoxy)acetate | |
CAS RN |
82815-86-9 | |
| Record name | Ethyl (3-methoxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-ol](/img/structure/B1370024.png)




